tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure includes a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multiple steps:
Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.
Introduction of the Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.
tert-Butyl Ester Formation: The final step involves esterification, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the pyrazolo[4,3-c]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl and cyclopropylmethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s pyrazolo[4,3-c]pyridine core is known for its potential as a pharmacophore. It can be used in the design of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or as a ligand for receptors involved in various diseases.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pyrazolo[4,3-c]pyridine core can bind to active sites, while the aminomethyl and cyclopropylmethyl groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another pyrazole derivative with similar biological activity.
Indazole: Shares structural similarities and is used in similar applications.
Imidazo[1,2-a]pyridine: Known for its pharmacological properties and used in drug design.
Uniqueness
What sets tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate apart is its specific combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in the design of new compounds with tailored biological activity.
Properties
Molecular Formula |
C16H26N4O2 |
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Molecular Weight |
306.40 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19-8-12(6-17)14-13(9-19)10-20(18-14)7-11-4-5-11/h10-12H,4-9,17H2,1-3H3 |
InChI Key |
FVPRZQSIWYUDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CN |
Origin of Product |
United States |
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